molecular formula C17H19N5O4 B11657692 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(2-ethoxyphenyl)acetamide

2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(2-ethoxyphenyl)acetamide

Cat. No.: B11657692
M. Wt: 357.4 g/mol
InChI Key: SAXFCOLKXKXNNA-UHFFFAOYSA-N
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Description

2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(2-ethoxyphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a purine core, which is a common structure in many biologically active molecules, including nucleotides and certain pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(2-ethoxyphenyl)acetamide typically involves multiple steps:

    Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving urea and various carbonyl compounds.

    Introduction of the Acetamide Group: The acetamide group is introduced via an acylation reaction, where an acyl chloride reacts with an amine.

    Ethoxyphenyl Substitution: The ethoxyphenyl group is attached through a nucleophilic substitution reaction, often using a halogenated precursor.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the purine core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the purine core, potentially altering the compound’s biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenated precursors and nucleophiles like amines or thiols are typical reagents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups to the ethoxyphenyl moiety.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for more complex molecules. Its purine core makes it a valuable intermediate in the synthesis of nucleotides and other biologically relevant compounds.

Biology

Biologically, the compound’s structure suggests potential interactions with enzymes and receptors, making it a candidate for drug development. It could be studied for its effects on cellular processes and its potential as a therapeutic agent.

Medicine

In medicine, derivatives of this compound might be explored for their pharmacological properties. The purine core is a common motif in many drugs, suggesting that this compound could have similar therapeutic potential.

Industry

Industrially, the compound could be used in the synthesis of specialty chemicals or as a precursor in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action for this compound would likely involve interactions with specific molecular targets, such as enzymes or receptors. The purine core can mimic natural substrates or inhibitors, potentially affecting biochemical pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: Another purine derivative with stimulant properties.

    Theobromine: Similar to caffeine, found in chocolate.

    Adenine: A fundamental component of nucleotides.

Uniqueness

What sets 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(2-ethoxyphenyl)acetamide apart is the specific substitution pattern on the purine core and the presence of the ethoxyphenyl group. These structural features could confer unique biological activities and chemical reactivity, distinguishing it from other purine derivatives.

Properties

Molecular Formula

C17H19N5O4

Molecular Weight

357.4 g/mol

IUPAC Name

2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-(2-ethoxyphenyl)acetamide

InChI

InChI=1S/C17H19N5O4/c1-4-26-12-8-6-5-7-11(12)19-13(23)9-22-10-18-15-14(22)16(24)21(3)17(25)20(15)2/h5-8,10H,4,9H2,1-3H3,(H,19,23)

InChI Key

SAXFCOLKXKXNNA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CN2C=NC3=C2C(=O)N(C(=O)N3C)C

Origin of Product

United States

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